molecular formula C18H28N2O4 B5974020 3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B5974020
M. Wt: 336.4 g/mol
InChI Key: FTTSTKILMGSBSU-UHFFFAOYSA-N
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Description

3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure

Properties

IUPAC Name

3-[(3-cyclohexylpropanoylamino)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c21-14(9-6-11-4-2-1-3-5-11)19-20-17(22)15-12-7-8-13(10-12)16(15)18(23)24/h11-13,15-16H,1-10H2,(H,19,21)(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTSTKILMGSBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NNC(=O)C2C3CCC(C3)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves multiple steps. One common method includes the reaction of bicyclo[2.2.1]heptane-2-carboxylic acid with 3-cyclohexylpropanoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with hydrazine to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioisostere in drug design, replacing aromatic rings to improve metabolic stability and reduce toxicity.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its combination of a bicyclic core with hydrazinyl and cyclohexylpropanoyl groups. This structure imparts specific chemical properties and potential biological activities that are not found in simpler analogs.

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